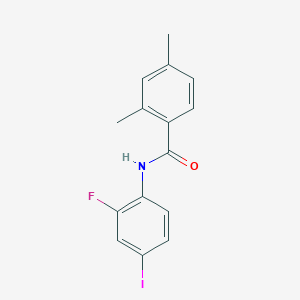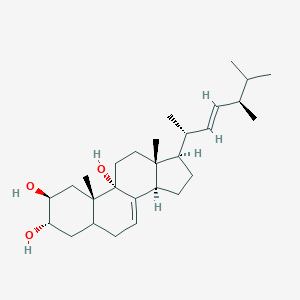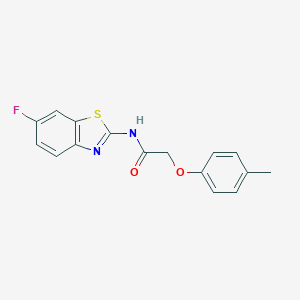![molecular formula C22H20ClN3O2S B238135 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
Wirkmechanismus
TAK-659 works by inhibiting the activity of 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, which is a key enzyme in the B-cell receptor signaling pathway. 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is involved in the activation of downstream signaling molecules, such as phospholipase Cγ2 and AKT, which are important for B-cell survival and proliferation. By inhibiting 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, TAK-659 blocks these signaling pathways and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a selective and potent inhibitory effect on 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide activity, with an IC50 value of 0.85 nM. TAK-659 has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies. In addition, TAK-659 has been shown to have minimal off-target effects and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for use in laboratory experiments. It is a selective and potent inhibitor of 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, which makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in cancer. TAK-659 has also been shown to have good pharmacokinetic properties and is well-tolerated in animal models. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for the development and use of TAK-659. One direction is to further investigate its efficacy in preclinical models of B-cell malignancies and to determine its optimal dosing and combination with other anti-cancer agents. Another direction is to explore its potential use in other diseases, such as autoimmune disorders and inflammatory conditions, where 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide plays a role. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity could lead to the development of more effective and safer 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide inhibitors.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis route described in the literature involves the reaction of 4-chloro-N-(4-aminophenyl)benzamide with 4-(2-thienylcarbonyl)piperazine in the presence of a coupling agent. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models have demonstrated that TAK-659 is effective in reducing tumor growth and improving survival rates. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
Produktname |
4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide |
|---|---|
Molekularformel |
C22H20ClN3O2S |
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
4-chloro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O2S/c23-17-5-3-16(4-6-17)21(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)22(28)20-2-1-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
InChI-Schlüssel |
CLENTWRQZSAFMH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)





![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

